molecular formula C14H28O2 B14361924 12-Hydroxy-12-methyltridecanal CAS No. 95678-08-3

12-Hydroxy-12-methyltridecanal

Cat. No.: B14361924
CAS No.: 95678-08-3
M. Wt: 228.37 g/mol
InChI Key: RQDJPBCFFWJEFJ-UHFFFAOYSA-N
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Description

Contextualization within Branched-Chain Fatty Aldehyde Chemistry

12-Hydroxy-12-methyltridecanal is classified as a branched-chain fatty aldehyde. chemicalbook.com Unlike their straight-chain counterparts, branched-chain aldehydes feature a carbon chain with one or more alkyl branches. These structural variations can significantly influence the molecule's physical and chemical properties.

Branched-chain aldehydes are notable for their presence in various natural and synthetic systems. For instance, compounds like 2-methyl propanal, 2-methyl butanal, and 3-methyl butanal are recognized as important flavor components in many food products, contributing to malty and chocolate-like sensory profiles. nih.gov The formation of these aldehydes can occur through both enzymatic and non-enzymatic pathways, such as the Strecker degradation of amino acids during heat treatment. nih.gov

The compound 12-methyltridecanal (B128148), a close relative of the subject of this article, is a highly sought-after flavoring agent, prized for its aroma reminiscent of cooked meat and tallow. acs.orglookchem.com Its synthesis and occurrence have been a subject of interest, with studies identifying it in microorganisms isolated from beef and in ripe Gouda-type cheese, where it contributes to the characteristic flavor profile. chemicalbook.comtandfonline.comresearchgate.net Biotechnological production methods for 12-methyltridecanal are being explored, utilizing recombinant carboxylic acid reductases to convert the corresponding fatty acid. acs.orgresearchgate.net

Structural Isomerism and Stereochemical Considerations of this compound

Structural isomerism refers to the existence of molecules that share the same molecular formula but differ in the arrangement of their atoms. libretexts.org For a molecule like this compound (C14H28O2), several types of structural isomerism are possible, including:

Chain Isomerism: The carbon skeleton can be arranged differently, creating various branched structures. libretexts.org

Positional Isomerism: The hydroxyl (-OH) and aldehyde (-CHO) functional groups can be located at different positions along the carbon chain. docbrown.info

Functional Group Isomerism: The same molecular formula can give rise to molecules with different functional groups, such as a carboxylic acid and an ester. libretexts.org

A critical aspect of the structure of this compound is the presence of a chiral center. The carbon atom at position 12 is bonded to four different groups: a methyl group, a hydroxyl group, a hydrogen atom, and the rest of the carbon chain. This asymmetry means that this compound can exist as a pair of enantiomers (non-superimposable mirror images), designated as (R)- and (S)-isomers. docbrown.info The specific stereochemistry can be crucial in biological systems, where enzymes and receptors often exhibit high stereoselectivity. fiveable.me The synthesis of specific stereoisomers of hydroxyaldehydes often requires sophisticated asymmetric synthesis techniques. organic-chemistry.org

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC14H28O2 nih.gov
Molecular Weight228.37 g/mol nih.gov
IUPAC NameThis compound nih.gov
CAS Number95678-08-3 nih.gov
XLogP3-AA3.9 nih.gov
Water Solubility28.63 mg/L @ 25 °C (estimated) thegoodscentscompany.com

Significance of Aldehydic Functionalities in Organic and Biological Systems

The aldehyde functional group (-CHO) is a cornerstone of organic chemistry, imparting significant reactivity to the molecules that contain it. wikipedia.orgmedium.com The carbonyl carbon of an aldehyde is electrophilic, making it susceptible to attack by nucleophiles. nih.gov This reactivity allows aldehydes to participate in a wide range of chemical transformations, including:

Oxidation: Aldehydes can be readily oxidized to form carboxylic acids. wikipedia.org

Reduction: Reduction of aldehydes yields primary alcohols. wikipedia.org

Nucleophilic Addition: This is a fundamental reaction of aldehydes, where a nucleophile adds to the carbonyl carbon. fiveable.me This can lead to the formation of hemiacetals, hydrates, and other important intermediates. wikipedia.org

Condensation Reactions: Aldehydes can undergo reactions like the aldol (B89426) condensation to form β-hydroxy aldehydes, a key method for carbon-carbon bond formation. numberanalytics.com

In biological systems, aldehydes play multifaceted and crucial roles. creative-proteomics.com They are involved in metabolic pathways, such as glycolysis, and serve as signaling molecules. numberanalytics.comcreative-proteomics.com For instance, retinal, an aldehyde derived from vitamin A, is essential for vision. numberanalytics.com However, the high reactivity of aldehydes can also be detrimental. Some aldehydes are implicated in disease processes, where they can cause cellular damage by reacting with biomolecules like proteins and DNA. numberanalytics.comnih.gov

Hydroxy-aldehydes, in particular, are found in various biological contexts. For example, an increase in α-hydroxyaldehydes derived from plasmalogens has been observed in the aging human brain, suggesting their involvement in lipid peroxidation processes. nih.gov In plants, hydroxy- and lipid-aldehydes are involved in browning reactions that can occur during desiccation. grafiati.com

Overview of Research Challenges and Opportunities Pertaining to Hydroxy-Aldehydes

The study of hydroxy-aldehydes presents both significant challenges and exciting opportunities for researchers.

Challenges:

Reactivity and Stability: The high reactivity of the aldehyde group can make these compounds unstable and difficult to handle and store. numberanalytics.com This reactivity can also lead to unwanted side reactions during synthesis and analysis.

Synthesis: The selective synthesis of hydroxy-aldehydes, particularly with specific stereochemistry, can be complex and require multi-step procedures. organic-chemistry.orgresearchgate.net

Analysis: The detection and quantification of hydroxy-aldehydes, especially at low concentrations in complex biological matrices, can be challenging. nih.govresearchgate.net

Toxicity: Many aldehydes exhibit some level of toxicity, necessitating careful handling and safety precautions. numberanalytics.com

Opportunities:

Green Chemistry: There is a growing need for the development of more sustainable and environmentally friendly methods for the synthesis and application of aldehydes. numberanalytics.com

Catalysis: The use of novel catalysts can improve the efficiency and selectivity of reactions involving aldehydes, opening up new synthetic possibilities. numberanalytics.com

Biotechnology: The application of enzymes and microorganisms for the production of aldehydes and their derivatives offers a promising avenue for "green" and highly selective synthesis. acs.orgnumberanalytics.com

Biological Probes: The unique reactivity of hydroxy-aldehydes can be harnessed to develop chemical probes for studying biological processes and disease mechanisms.

Flavor and Fragrance Industry: The distinct sensory properties of many branched-chain and hydroxy-aldehydes present opportunities for the development of new flavoring and fragrance agents. nih.govacs.orgthegoodscentscompany.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

95678-08-3

Molecular Formula

C14H28O2

Molecular Weight

228.37 g/mol

IUPAC Name

12-hydroxy-12-methyltridecanal

InChI

InChI=1S/C14H28O2/c1-14(2,16)12-10-8-6-4-3-5-7-9-11-13-15/h13,16H,3-12H2,1-2H3

InChI Key

RQDJPBCFFWJEFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCCCCCCCCC=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 12 Hydroxy 12 Methyltridecanal

Retrosynthetic Analysis and Key Precursor Identification for 12-Hydroxy-12-methyltridecanal Synthesis

A retrosynthetic analysis of this compound guides the strategic disconnection of the target molecule into simpler, more readily available starting materials. The primary functional groups to consider are the terminal aldehyde and the tertiary alcohol at the C-12 position.

The most logical disconnection involves the C-C bond formed by the Grignard reaction, which is a powerful tool for creating tertiary alcohols. This leads to a key precursor, a long-chain keto-aldehyde or a derivative thereof. Another key disconnection is the oxidation of a primary alcohol to the terminal aldehyde, a common final step in aldehyde synthesis.

Based on these considerations, a plausible retrosynthetic pathway is outlined below:

Target Molecule: this compound

Disconnect 1 (Oxidation): The terminal aldehyde can be formed from the corresponding primary alcohol, 12-methyltridecane-1,12-diol.

Disconnect 2 (Grignard Reaction): The tertiary alcohol at C-12 can be synthesized via the addition of a methyl Grignard reagent (e.g., methylmagnesium bromide) to a keto-ester precursor, such as methyl 12-oxotridecanoate.

Disconnect 3 (Chain Elongation): The long-chain keto-ester can be assembled from shorter, commercially available building blocks. For instance, coupling of a shorter chain ω-halo ester with a suitable organometallic reagent.

This analysis identifies methyl 12-oxotridecanoate as a crucial precursor for the synthesis.

Chemical Synthesis Pathways for Analogous Methyl-Branched Aldehydes (e.g., 12-Methyltridecanal) and Adaptations for Hydroxylation

The synthesis of the analogous compound, 12-methyltridecanal (B128148), provides a foundational framework that can be adapted to introduce the C-12 hydroxyl group.

Multi-Step Approaches from Readily Available Starting Materials

A common strategy for synthesizing long-chain aldehydes involves the modification of long-chain carboxylic acids or their esters. For instance, the synthesis of 12-methyltridecanal has been achieved starting from methyl 12-methyltridecanoate. numberanalytics.com This approach can be adapted for this compound by starting with a precursor that allows for the introduction of the hydroxyl group at the desired position.

A potential multi-step synthesis for this compound is outlined in the table below:

StepTransformationStarting MaterialReagents and ConditionsIntermediate/Product
1Esterification12-Bromododecanoic acidMethanol, Acid catalyst (e.g., H₂SO₄), RefluxMethyl 12-bromododecanoate
2Acetoacetic Ester SynthesisMethyl 12-bromododecanoateSodium ethoxide, Ethyl acetoacetateDiethyl 2-acetyl-2-(11-methoxycarbonylundecyl)malonate
3Hydrolysis and DecarboxylationDiethyl 2-acetyl-2-(11-methoxycarbonylundecyl)malonateAqueous acid (e.g., HCl), HeatMethyl 12-oxotridecanoate
4Grignard ReactionMethyl 12-oxotridecanoateMethylmagnesium bromide (CH₃MgBr) in an ether solvent (e.g., THF), followed by aqueous workup12-Methyltridecane-1,12-diol
5Selective Oxidation12-Methyltridecane-1,12-diolPyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758) (CH₂Cl₂) or TEMPO-based oxidationThis compound

Reduction-Oxidation Strategies for Terminal Alcohol to Aldehyde Conversion

The final and critical step in many aldehyde syntheses is the selective oxidation of a primary alcohol. Over-oxidation to a carboxylic acid must be avoided.

Pyridinium Chlorochromate (PCC): PCC is a mild oxidizing agent that effectively converts primary alcohols to aldehydes without significant over-oxidation. numberanalytics.com The reaction is typically carried out in an anhydrous solvent like dichloromethane.

TEMPO-based Oxidation: (2,2,6,6-Tetrame­thylpiperidine-1-yl)oxyl (TEMPO) is a radical catalyst used in conjunction with a stoichiometric oxidant, such as sodium hypochlorite (B82951) (NaOCl). This system allows for the highly selective oxidation of primary alcohols to aldehydes, even in the presence of secondary alcohols.

ReagentSelectivityConditions
Pyridinium Chlorochromate (PCC)Good for primary alcohols to aldehydesAnhydrous CH₂Cl₂
TEMPO/NaOClExcellent for primary alcohols, even with secondary alcohols presentBiphasic system (e.g., CH₂Cl₂/H₂O) with a phase-transfer catalyst

Grignard Reactions and Coupling Strategies for Carbon Chain Extension

Grignard reactions are fundamental for both carbon chain extension and the introduction of the tertiary alcohol functionality.

The key step in forming the 12-hydroxy-12-methyl group is the addition of a methyl Grignard reagent to a ketone. In the proposed synthesis, two equivalents of methylmagnesium bromide would react with the keto-ester precursor, methyl 12-oxotridecanoate. The first equivalent would react with the ester to form a ketone after initial addition and elimination, and the second equivalent would then add to the newly formed ketone to yield the tertiary alcohol upon workup.

For building the carbon backbone of the precursor, various coupling strategies can be employed. For instance, the synthesis of methyl-branched aldehydes has been achieved through the Grignard coupling reaction of an ω-bromo-α-alkanol with an appropriate alkylmagnesium bromide. masterorganicchemistry.com

Selective Introduction of Hydroxyl Groups in Long-Chain Aldehydes

The most direct method for the selective introduction of the tertiary hydroxyl group at the C-12 position is the Grignard reaction on a C-12 keto precursor. The reaction of an ester with two equivalents of a Grignard reagent is a classic and reliable method for synthesizing tertiary alcohols where two of the alkyl groups are identical.

Protecting Group Strategies for Selective Functionalization

In complex syntheses, protecting groups are often necessary to prevent unwanted side reactions.

Protecting the Aldehyde: If the aldehyde functionality were to be introduced earlier in the synthesis, it would need to be protected during subsequent reactions, such as a Grignard reaction. Acetals are common protecting groups for aldehydes, formed by reacting the aldehyde with a diol (e.g., ethylene (B1197577) glycol) under acidic conditions. They are stable to basic and nucleophilic reagents like Grignard reagents and can be removed by acidic hydrolysis.

Protecting the Alcohol: If a diol intermediate is subjected to a series of reactions where the primary and tertiary alcohols exhibit different reactivities, selective protection might be necessary. Silyl ethers are commonly used to protect alcohols.

In the proposed synthesis starting from methyl 12-oxotridecanoate, the Grignard reaction and subsequent selective oxidation of the primary alcohol may not require protecting groups if the reaction conditions are carefully controlled. The selective oxidation of the primary alcohol in the presence of the tertiary alcohol is feasible with reagents like TEMPO.

Derivatization Reactions of this compound

The presence of both an aldehyde and a hydroxyl group on the same carbon chain allows for a diverse range of derivatization reactions. The specific reaction pathway can often be controlled by the choice of reagents and reaction conditions, allowing for selective modification of one functional group over the other.

Reactions Involving the Aldehyde Moiety (e.g., Condensations, Reductions, Oxidations)

The aldehyde group is a versatile functional group that readily undergoes a variety of chemical transformations, including carbon-carbon bond-forming reactions, reductions, and oxidations.

Condensation Reactions:

Knoevenagel Condensation: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. sigmaaldrich.comoup.com In the case of this compound, the aldehyde moiety can react with active methylene (B1212753) compounds such as malonic acid, ethyl cyanoacetate, or thiobarbituric acid in the presence of a basic catalyst like piperidine (B6355638) or an amine salt. sigmaaldrich.comoup.comnih.gov This reaction leads to the formation of an α,β-unsaturated product, extending the carbon chain and introducing new functional groups. sigmaaldrich.com The reaction is broadly applicable to a range of aldehydes, including those bearing hydroxyl groups. nih.gov

Wittig Reaction: The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes and ketones. uobabylon.edu.iqbyjus.comorganic-chemistry.org The reaction involves a triphenyl phosphonium (B103445) ylide, which acts as a carbon nucleophile, attacking the carbonyl carbon of the aldehyde. uobabylon.edu.iq This leads to the formation of an alkene and triphenylphosphine (B44618) oxide. uobabylon.edu.iqbyjus.com The Wittig reaction is known to be tolerant of various functional groups, including hydroxyl moieties, making it a suitable method for the derivatization of this compound. byjus.comwikipedia.org The stereochemical outcome of the reaction, yielding either the (E)- or (Z)-alkene, can often be controlled by the nature of the ylide and the reaction conditions. organic-chemistry.org

Reduction Reactions:

The aldehyde group of this compound can be selectively reduced to a primary alcohol, yielding 12-methyltridecane-1,12-diol. This transformation can be achieved using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and chemoselective reducing agent that readily reduces aldehydes to primary alcohols. masterorganicchemistry.comsavemyexams.comlibretexts.org The reaction is typically carried out in an alcoholic solvent or water. libretexts.org Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also be used for this transformation. savemyexams.com

Oxidation Reactions:

Oxidation of the aldehyde moiety in this compound leads to the formation of the corresponding carboxylic acid, 12-hydroxy-12-methyltridecanoic acid. This transformation can be accomplished using a range of oxidizing agents. ncert.nic.in Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄), potassium dichromate (K₂Cr₂O₇), and nitric acid (HNO₃) can be employed. ncert.nic.in Milder oxidizing agents like Tollens' reagent and Fehling's reagent are also effective for the oxidation of aldehydes. ncert.nic.in Furthermore, selective oxidation can be achieved using reagents like pyridinium chlorochromate (PCC) or Oxone. organic-chemistry.org

Table 1: Representative Reactions of the Aldehyde Moiety

Reaction Type Reagent(s) Product Type
Knoevenagel Condensation Malonic Acid, Piperidine α,β-Unsaturated Carboxylic Acid
Wittig Reaction Ph₃P=CHR Alkene
Reduction Sodium Borohydride (NaBH₄) Primary Alcohol

Reactions Involving the Hydroxyl Moiety (e.g., Esterification, Etherification)

The tertiary hydroxyl group of this compound can also be derivatized through reactions such as esterification and etherification.

Esterification:

Esterification involves the reaction of the hydroxyl group with a carboxylic acid or its derivative, such as an acyl chloride or anhydride, to form an ester. This reaction is typically catalyzed by an acid. Direct esterification with a carboxylic acid is an equilibrium process and can be driven to completion by removing the water formed during the reaction. Alternatively, more reactive acylating agents can be used. The chemoselective esterification of a hydroxyl group in the presence of an aldehyde can be challenging but is achievable under specific conditions. rsc.orgrsc.org For instance, methods for the direct oxidative esterification of aldehydes can also be considered, which would transform the aldehyde into an ester group while the hydroxyl group could be protected or remain intact depending on the reaction conditions. researchgate.net

Etherification:

The hydroxyl group can be converted to an ether through various methods. The Williamson ether synthesis, involving the reaction of the corresponding alkoxide with an alkyl halide, is a common method. However, the formation of the alkoxide requires a strong base, which could potentially react with the aldehyde. Alternative methods, such as reductive etherification, have been developed. This involves the reaction of an aldehyde or ketone with an alcohol in the presence of a reducing agent. rsc.org Zirconium and hafnium complexes have been shown to catalyze the reductive etherification of hydroxy-benzaldehydes with isopropanol, acting as both the solvent and a hydrogen source. osti.gov Such methods could potentially be applied to this compound, leading to the formation of an ether at the hydroxyl position while the aldehyde is reduced to a methyl group. Another approach is the use of high-energy radiation to facilitate the etherification of alcoholic hydroxyl groups with ethylenically unsaturated compounds in the presence of organic halogen compounds. google.com

Table 2: Representative Reactions of the Hydroxyl Moiety

Reaction Type Reagent(s) Product Type
Esterification Carboxylic Acid, Acid Catalyst Ester
Etherification Alkyl Halide, Base (Williamson) Ether

Dual Reactivity Considerations of Hydroxy-Aldehydes

The presence of two reactive functional groups in this compound necessitates careful consideration of chemoselectivity in its chemical transformations. The relative reactivity of the aldehyde and hydroxyl groups can be influenced by steric and electronic factors, as well as the choice of reagents and reaction conditions. numberanalytics.com

For instance, the reduction of an aldehyde in the presence of a less reactive ketone is a classic example of chemoselectivity. numberanalytics.com Sodium borohydride is known to reduce aldehydes more readily than ketones. numberanalytics.com This principle can be extended to hydroxy-aldehydes, where the aldehyde can be selectively reduced while the hydroxyl group remains unchanged.

Conversely, it is possible to selectively protect one functional group to allow for the transformation of the other. For example, the aldehyde can be protected as an acetal (B89532), which is stable to many reaction conditions used to modify the hydroxyl group, such as esterification or etherification. thieme-connect.com Following the desired transformation of the hydroxyl group, the acetal can be readily deprotected to regenerate the aldehyde.

The development of chemoselective reactions is a key area of research in organic synthesis. nih.gov For bifunctional molecules like this compound, understanding and controlling this dual reactivity is essential for the targeted synthesis of complex molecules. The ability to selectively modify either the aldehyde or the hydroxyl group, or to engage both in a specific manner, opens up a wide array of possibilities for creating novel chemical entities.

Biosynthesis and Natural Occurrence of Analogous Methyl Branched Aldehydes E.g., 12 Methyltridecanal and Hypothesized Pathways for 12 Hydroxy 12 Methyltridecanal

Microbial Biosynthetic Pathways of Branched-Chain Fatty Acids and Aldehydes

Microorganisms are the primary source of branched-chain fatty acids (BCFAs) and their corresponding aldehydes found in nature. usda.govacs.org These compounds are significant components of the lipids in certain bacteria and fungi. nih.govnih.gov

The rumen, a complex ecosystem teeming with diverse microorganisms, is a primary site for the synthesis of BCFAs. usda.govscielo.org.mx Rumen bacteria utilize branched-chain amino acids like leucine, isoleucine, and valine as precursors for the synthesis of BCFAs. scielo.org.mxdellait.com These amino acids are first deaminated and decarboxylated to form branched-chain volatile fatty acids (BCVFAs) such as isovalerate (from leucine), 2-methylbutyrate (B1264701) (from isoleucine), and isobutyrate (from valine). scielo.org.mxdellait.com

These BCVFAs then act as primers for fatty acid synthase (FAS) systems, which elongate the carbon chain, resulting in the formation of long-chain BCFAs. scielo.org.mx For instance, isovalerate can be elongated to form iso-odd fatty acids like 13-methyltetradecanoic acid (iso-15:0), while isobutyrate can lead to iso-even fatty acids. scielo.org.mxrsc.org

Studies have demonstrated that rumen bacteria, such as Ruminococcus albus and Ruminococcus flavefaciens, incorporate these BCVFAs into their cellular lipids, forming branched-chain fatty acids with 14, 15, and 16 carbons. nih.gov A portion of these fatty acids can then be converted to branched-chain aldehydes. nih.gov Research has shown that when Ruminococcus flavefaciens is grown with isovalerate-1-C¹⁴, a significant portion of the radioactivity is found in a branched-chain 15-carbon fatty acid, with about 7.5% recovered as a branched-chain 15-carbon aldehyde. nih.gov Similarly, Ruminococcus albus grown with isobutyrate-1-C¹⁴ produces labeled branched-chain 14- and 16-carbon fatty acids and their corresponding aldehydes. nih.gov

The aldehyde 12-methyltridecanal (B128148), a key aroma compound in cooked beef, is believed to originate from plasmalogens synthesized by these rumen microorganisms. researchgate.netmdpi.com The microorganisms are the main source of this aldehyde, which is then absorbed by the animal and incorporated into its tissues. acs.org

Certain fungi are also known to produce iso-fatty acids, which can serve as precursors for methyl-branched aldehydes. frontiersin.orgacs.org Oleaginous fungi, in particular, can accumulate significant quantities of lipids, including BCFAs. frontiersin.org The synthesis of fatty acids in fungi follows a pathway similar to that in other organisms, starting with acetyl-CoA and elongating the chain. frontiersin.orgwikipedia.org The production of BCFAs can be influenced by the culture medium and growth conditions. nih.govacs.org For instance, the supplementation of the growth medium with precursors can enhance the yield of specific BCFAs. acs.org

Biotechnological approaches have utilized fungi for the production of 12-methyltridecanal. acs.org In one study, fungi known to produce iso-fatty acids were cultivated, and the extracted lipids were then used to produce the target aldehyde. acs.org This process involved the hydrolysis of the fungal lipids to release the fatty acids, which were then converted to aldehydes. acs.org

The conversion of fatty acids to aldehydes is facilitated by specific enzyme systems.

Carboxylic Acid Reductases (CARs) are enzymes that catalyze the reduction of carboxylic acids to their corresponding aldehydes. acs.orgnih.govsci-hub.se This reaction requires ATP and NADPH as cofactors. sci-hub.sescispace.com CARs are modular enzymes typically consisting of an adenylation (A) domain, a peptidyl carrier protein (PCP) or thioesterase (T) domain, and a reductase (R) domain. sci-hub.se The carboxylic acid is first activated to an acyl-adenylate by the A-domain, then transferred to the PCP/T domain as a thioester, and finally reduced to an aldehyde by the R-domain. sci-hub.se

CARs have been successfully employed in the biotechnological production of 12-methyltridecanal from its corresponding carboxylic acid, 12-methyltridecanoic acid. acs.org Both whole-cell catalysis and purified enzyme preparations have been shown to be effective. acs.org It is noteworthy that some CARs can exhibit over-reduction, converting the aldehyde product further into the corresponding alcohol. acs.orgtugraz.at

Alpha-Dioxygenases (α-DOX) are heme-containing enzymes that catalyze the α-oxidation of fatty acids. mdpi.comnih.gov This process involves the incorporation of molecular oxygen at the α-carbon (C-2) of the fatty acid, leading to the formation of a 2-hydroperoxy fatty acid intermediate. mdpi.comnih.gov This intermediate is unstable and spontaneously decarboxylates to yield an aldehyde with one less carbon atom than the original fatty acid. mdpi.comchemrxiv.org

Plant-derived α-dioxygenases have been studied for the production of various aliphatic aldehydes. nih.gov More recently, a novel α-dioxygenase from the cyanobacterium Crocosphaera subtropica has been shown to be effective in producing C12–C15 branched-chain fatty aldehydes. acs.org This enzyme could potentially be involved in the formation of 12-methyltridecanal from 13-methyltetradecanoic acid.

Enzyme SystemFunctionSubstrateProduct
Carboxylic Acid Reductases (CARs)Reduction of carboxylic acidsCarboxylic AcidsAldehydes
Alpha-Dioxygenases (α-DOX)α-oxidation of fatty acidsCn Fatty AcidsCn-1 Aldehydes

Endogenous Formation Mechanisms in Biological Systems

In addition to microbial synthesis, methyl-branched aldehydes can also be formed endogenously through the breakdown of complex lipids.

Lipid peroxidation, the oxidative degradation of lipids, is a major pathway for the formation of various aldehydes. nih.govnih.govportlandpress.com This process is initiated by reactive oxygen species (ROS) attacking polyunsaturated fatty acids (PUFAs) in cell membranes. nih.gov This leads to a free radical chain reaction that produces lipid hydroperoxides, which are unstable and decompose to form a complex mixture of secondary products, including aldehydes. longdom.orgacs.org

While the most commonly studied products of lipid peroxidation are aldehydes like 4-hydroxy-2-nonenal (HNE) and malondialdehyde (MDA), the oxidation of various fatty acids can lead to a wide array of aldehydes. nih.gov 12-Methyltridecanal has been identified as a lipid oxidation product in animal tissues, arising from the oxidation of unsaturated fatty acids. biosynth.com

Plasmalogens are a unique class of phospholipids (B1166683) characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone. ontosight.ainih.gov This vinyl-ether linkage is particularly susceptible to oxidative stress. nih.govfrontiersin.org

The degradation of plasmalogens can occur through enzymatic and non-enzymatic pathways, leading to the release of fatty aldehydes. ontosight.ainih.gov Enzymatic hydrolysis by phospholipase A2 at the sn-2 position yields a lysoplasmalogen. ontosight.airesearchgate.net This can then be acted upon by a lysoplasmalogenase, which cleaves the vinyl-ether bond to release a fatty aldehyde. ontosight.airesearchgate.net

Under conditions of oxidative stress, the vinyl-ether bond of plasmalogens can be directly attacked by ROS, leading to the formation of α-hydroxy fatty aldehydes and other aldehyde species. nih.govnih.govfrontiersin.org The degradation of plasmalogens is considered a significant source of long-chain fatty aldehydes in biological systems. nih.gov As previously mentioned, the presence of 12-methyltridecanal in beef is strongly linked to the breakdown of plasmalogens that have incorporated this microbially-derived branched-chain fatty aldehyde. acs.orgresearchgate.netmdpi.com

Hypothesized Pathway for 12-Hydroxy-12-methyltridecanal Formation:

Based on the established biosynthetic pathways for analogous compounds, a plausible pathway for the formation of this compound can be hypothesized. The biosynthesis would likely start with a branched-chain precursor, similar to the formation of 12-methyltridecanal.

Formation of the Carbon Skeleton: The initial 13-methyl-branched carbon skeleton is likely derived from microbial biosynthesis, originating from a branched-chain amino acid like leucine, which is converted to isovalerate. Chain elongation via the fatty acid synthase (FAS) pathway would lead to the formation of 12-methyltridecanoic acid.

Hydroxylation: The introduction of the hydroxyl group at the C-12 position is a key step. This could occur via the action of a hydroxylase enzyme, such as a cytochrome P450 monooxygenase. These enzymes are known to catalyze the hydroxylation of a wide variety of substrates, including fatty acids. This would convert 12-methyltridecanoic acid to 12-hydroxy-12-methyltridecanoic acid.

Aldehyde Formation: The final step would be the conversion of the carboxylic acid group to an aldehyde. This could be achieved through the action of a carboxylic acid reductase (CAR), which would directly reduce 12-hydroxy-12-methyltridecanoic acid to this compound.

Alternatively, the hydroxylation step could potentially occur after the formation of the aldehyde, where 12-methyltridecanal is hydroxylated at the C-12 position to yield the final product. However, the enzymatic machinery for such a transformation is less commonly described than the hydroxylation of fatty acids.

Metabolic Intermediates in Fatty Acid Metabolism

The biosynthesis of methyl-branched aldehydes, such as 12-methyltridecanal, is intrinsically linked to the metabolism of branched-chain fatty acids. These fatty acids serve as the direct precursors to their corresponding aldehydes. The formation of methyl-branched fatty acids deviates from the standard fatty acid synthesis pathway, which typically uses acetyl-CoA as the primer. Instead, it involves the utilization of alternative starter units derived from the catabolism of branched-chain amino acids. cdnsciencepub.com For instance, isobutyryl-CoA (from valine), isovaleryl-CoA (from leucine), and 2-methylbutyryl-CoA (from isoleucine) can prime fatty acid synthase, leading to the synthesis of fatty acids with methyl branches at the penultimate (iso) or antepenultimate (anteiso) carbons. cdnsciencepub.com

Another crucial pathway involves the carboxylation of propionyl-CoA, a common metabolic intermediate, to form methylmalonyl-CoA. nih.gov Fatty acid synthase can then incorporate this three-carbon unit instead of the usual malonyl-CoA during the elongation process, resulting in a methyl group on an even-numbered carbon atom of the fatty acid chain. nih.gov The resulting branched-chain fatty acids, such as 12-methyltridecanoic acid, are key metabolic intermediates that can be subsequently converted to aldehydes. This conversion from a fatty acid to an aldehyde is an essential reductive step.

Natural Occurrences of 12-Methyltridecanal in Biological Matrices

Presence in Animal Tissues and Food Products (e.g., Beef, Cheese)

12-Methyltridecanal has been identified as a significant, species-specific aroma compound, particularly in cooked beef, where it imparts a characteristic tallowy, beef-like scent. researchgate.net Its origin in ruminants like cattle is not from endogenous synthesis by the animal itself, but rather from the metabolic activity of microorganisms within the rumen. researchgate.net These microbes synthesize branched-chain fatty acids, which are then absorbed by the animal and incorporated into their tissues, specifically into phospholipids known as plasmalogens. researchgate.net Upon heating, as in stewing or boiling, these plasmalogens release 12-methyltridecanal. researchgate.net The concentration of this aldehyde in beef can be influenced by the animal's diet, with pasture-fed bulls showing significantly higher levels in muscle phospholipids compared to those fed on concentrates.

Beyond beef, 12-methyltridecanal has been reported as a nature-identical flavor compound in a variety of other cooked meats, including lamb, pork, chicken, turkey, and red deer. thegoodscentscompany.com It has also been identified as a newly recognized and important odorant in ripe Gouda-type cheese. nih.gov Studies have shown that the concentration of 12-methyltridecanal, along with other analogous branched-chain aldehydes, increases as the cheese matures, contributing to the development of its rich and mellow flavor profile. nih.gov

Table 1: Detection of 12-Methyltridecanal in Animal Tissues and Food Products

Biological MatrixFindingReference(s)
Stewed Beef Identified as a key species-specific aroma compound. researchgate.net
Beef Phospholipids Found at concentrations of 50-150 µg/g of lipid. researchgate.net
Gouda-type Cheese Identified as a potent odorant; concentration increases with maturation. nih.gov
Lamb Reported as a nature-identical flavor component. thegoodscentscompany.com
Pork Reported as a nature-identical flavor component. thegoodscentscompany.com
Chicken Reported as a nature-identical flavor component. thegoodscentscompany.com
Turkey Reported as a nature-identical flavor component. thegoodscentscompany.com
Red Deer Reported as a nature-identical flavor component. thegoodscentscompany.com

Detection in Plant Species and Microorganisms

The primary source of 12-methyltridecanal found in beef tissues is the microbial population of the rumen. researchgate.net A key study using stable isotope dilution assays analyzed samples isolated from the rumen of bovine animals and determined that the highest concentrations of the aldehyde were present in the bacteria, followed by the protozoa. researchgate.net This strongly supports the hypothesis that these microorganisms are the main producers of 12-methyltridecanal, which is subsequently absorbed by the host animal. researchgate.net

In the plant kingdom, the occurrence of 12-methyltridecanal is less documented. However, it has been detected as an odor-active compound in kohlrabi (Brassica oleracea var. gongylodes L.). researchgate.net

Table 2: Detection of 12-Methyltridecanal in Microorganisms and Plants

Biological MatrixFindingReference(s)
Rumen Bacteria Highest concentrations found, identifying them as the primary source. researchgate.net
Rumen Protozoa Significant concentrations detected. researchgate.net
Kohlrabi Detected as an odorant. researchgate.net
Bacillus subtilis Produces the precursor fatty acid, 12-methyltridecanoic acid. cdnsciencepub.com

Hypothetical Biosynthetic Routes for this compound Based on Analogous Pathways

The biosynthesis of this compound has not been explicitly detailed in the scientific literature. However, a plausible pathway can be hypothesized by combining known analogous biochemical transformations. This hypothetical route involves three key steps: the synthesis of the fatty acid precursor, its reduction to an aldehyde, and the final hydroxylation step.

Formation of 12-Methyltridecanoic Acid: The carbon skeleton is assembled via fatty acid synthesis. As discussed previously, the precursor, 12-methyltridecanoic acid, is likely formed by fatty acid synthase utilizing methylmalonyl-CoA as an extender unit during elongation, which introduces the characteristic methyl branch at the C-12 position. nih.gov This precursor has been identified in various bacteria, such as Bacillus subtilis. cdnsciencepub.comnih.gov

Reduction to 12-Methyltridecanal: The conversion of the carboxylic acid to an aldehyde is a critical reductive step. This reaction is catalyzed by a class of enzymes known as carboxylic acid reductases (CARs). nih.govresearchgate.net These multi-domain enzymes utilize ATP and NADPH to reduce a variety of carboxylic acids to their corresponding aldehydes. nih.govacs.org The mechanism involves the initial adenylation of the carboxylic acid, followed by thioesterification to a phosphopantetheine arm, which then shuttles the intermediate to a reductase domain for NADPH-dependent reduction. acs.orgnsf.gov The existence of this enzymatic pathway provides a direct biological route from 12-methyltridecanoic acid to 12-methyltridecanal.

Hydroxylation to this compound: The final and most crucial hypothetical step is the hydroxylation of 12-methyltridecanal at the C-12 position. This reaction involves the oxidation of a tertiary carbon atom. Cytochrome P450 monooxygenases are a major class of enzymes renowned for catalyzing the hydroxylation of unactivated C-H bonds, including those in fatty acids and their derivatives. rsc.orgresearchgate.net Specifically, enzymes like P450BM3 from Bacillus megaterium have been shown to be excellent catalysts for the highly regioselective and stereoselective hydroxylation of branched-chain fatty acids. rsc.orgrsc.org It is therefore hypothesized that a P450 enzyme, or a similar hydroxylase, could catalyze the insertion of an oxygen atom at the tertiary C-12 position of 12-methyltridecanal, yielding the final product, this compound. While P450s typically act on fatty acids, their ability to act on a wide range of lipophilic substrates makes the aldehyde a plausible substrate. Alternatively, an O2-independent hydroxylase, such as those from the dimethyl sulfoxide (B87167) dehydrogenase molybdoenzyme family, could also catalyze the hydroxylation of a tertiary carbon, as has been observed in anaerobic steroid metabolism. nih.gov

Molecular and Biological Interactions of 12 Hydroxy 12 Methyltridecanal and Its Analogs in Non Human Biological Systems

Role in Lipid Metabolism Pathways and Cellular Processes

Long-chain aldehydes, including branched and hydroxylated forms, are integral components of lipid metabolism, serving as key intermediates in both the synthesis and degradation of various lipid species. Their metabolic fates are tightly regulated by a host of enzymes that ensure cellular homeostasis.

Intermediates in Fatty Acid Elongation and Degradation Cycles

Long-chain aliphatic aldehydes are recognized as intermediates in the catabolism of several lipid classes, including ether glycerolipids, fatty alcohols, and sphingolipids. nih.gov The metabolism of fatty aldehydes is a critical juncture in lipid processing. For instance, fatty aldehyde dehydrogenase (FALDH) catalyzes the NAD+-dependent oxidation of long-chain aliphatic aldehydes, which can range from 6 to at least 24 carbons and include saturated, unsaturated, and methyl-branched substrates, into their corresponding fatty acids. nih.gov This conversion is an essentially irreversible step. nih.gov

While direct evidence for 12-hydroxy-12-methyltridecanal's role in fatty acid elongation is limited, the metabolism of its analog, 12-methyltridecanal (B128148), provides insight. This branched-chain aldehyde can be produced from the reduction of 12-methyltridecanoic acid by a recombinant carboxylic acid reductase. lookchem.com This suggests a potential pathway where this compound could be either a precursor to or a product of modified fatty acid cycles. The degradation of unusual fatty acids, such as 2-hydroxy and 3-methyl-branched fatty acids, proceeds via α-oxidation, a process that involves aldehyde intermediates. pnas.org

IntermediatePrecursor/Product OfMetabolic ProcessKey Enzymes
Long-chain aldehydesEther glycerolipids, fatty alcohols, sphingolipidsCatabolismFatty aldehyde dehydrogenase (FALDH)
12-methyltridecanal12-methyltridecanoic acidReductionCarboxylic acid reductase
Pristanal (branched-chain aldehyde)Phytanic acidα-oxidationFatty aldehyde dehydrogenase (FALDH)

Participation in Cell Signaling Mechanisms

Fatty aldehydes and their derivatives are emerging as important signaling molecules. nih.gov Long-chain fatty aldehydes, typically present at low concentrations, can modulate cellular functions. nih.gov For example, branched-chain aldehydes have been shown to be involved in the regulation of gene expression in bacteria. In Lactococcus lactis, branched-chain amino acid catabolism leads to the formation of branched-chain aldehydes, a process regulated by the transcriptional regulator CodY, with isoleucine acting as a crucial signaling molecule. asm.org

The structural analog, 12-methyltridecanal, has been identified as a marker for leukemia cells, suggesting a role in pathological signaling. biosynth.com Furthermore, long-chain aldehydes can influence cell signaling by interacting with key proteins in various pathways. While the direct signaling roles of this compound are yet to be fully elucidated, the activities of its analogs point towards a potential involvement in cellular communication and regulation.

Involvement in Oxidative Stress and Reactive Oxygen Species (ROS) Pathways

The presence of an aldehyde group makes this compound susceptible to and a potential product of oxidative processes within the cell. Aldehydes are known to be both products and mediators of oxidative stress.

Formation as Lipid Oxidation Products in Animal Tissues

Reactive oxygen species (ROS) can induce lipid peroxidation of polyunsaturated fatty acids in cellular membranes, leading to the formation of a variety of aldehydes. nih.gov The analog, 12-methyltridecanal, is a known lipid oxidation product found in animal tissues. biosynth.com It is produced through the oxidation of unsaturated fatty acids like linoleic acid by ROS, which can be generated by mitochondria, xanthine (B1682287) oxidase, or the activation of phospholipase A2. biosynth.com In ruminants, 12-methyltridecanal is thought to originate from plasmalogens, a type of phospholipid, which are synthesized by rumen microorganisms and subsequently incorporated into the animal's tissues. mdpi.comresearchgate.net This branched-chain aldehyde is released when beef is cooked. researchgate.net

CompoundOriginBiological SystemImplication
12-MethyltridecanalLipid peroxidation of unsaturated fatty acidsAnimal tissuesMarker of oxidative stress
12-MethyltridecanalPlasmalogens from rumen microorganismsRuminant tissues (e.g., beef)Flavor compound, product of lipid breakdown
4-hydroxy-2-nonenalLipid peroxidationMammalian cellsToxic product and signaling molecule

Influence on Membrane Stability and Integrity

The accumulation of aldehydes within cellular membranes can significantly alter their physical properties. Long-chain fatty alcohols, which are structurally related to aldehydes, are expected to partition into cellular membranes and can alter membrane structure and function through their detergent-like effects. nih.gov Aldehydes generated from lipid peroxidation can also impact membrane stability. While some studies suggest that peroxidized phospholipids (B1166683) reorient within the bilayer, others indicate that the entire oxidized chain can protrude into the aqueous phase, potentially affecting membrane fluidity and lateral diffusion. mdpi.com

The interaction of aldehydes with membrane components is complex. For instance, the aldehyde 4-hydroxy-2-nonenal (HNE) potentiates the membrane conductance increase mediated by fatty acids in both the presence and absence of uncoupling proteins (UCPs), suggesting both lipid-mediated and protein-mediated mechanisms. plos.org However, HNE itself does not appear to alter membrane fluidity. plos.org Given its amphiphilic nature, this compound would be expected to interact with cellular membranes, although the specific consequences for membrane stability and integrity require further investigation.

Interactions with Biological Macromolecules (e.g., Proteins, Enzymes)

The aldehyde functional group is highly reactive and can form covalent adducts with nucleophilic groups present in proteins and enzymes, particularly the side chains of cysteine, lysine, and histidine residues. nih.govplos.org This adduction can lead to alterations in protein structure and function. nih.gov

Aldehydes derived from lipid peroxidation can diffuse from their site of origin and covalently modify proteins in various cellular compartments. nih.gov For example, 4-hydroxy-2-nonenal (HNE) is known to form adducts with a wide range of proteins, affecting their activity and contributing to the toxic effects of lipid peroxidation. nih.govmdpi.com In the context of enzymes, fatty aldehyde dehydrogenase (FALDH) is a key enzyme that metabolizes long-chain aldehydes. nih.gov The substrate specificity of FALDH is broad, encompassing various aliphatic aldehydes. nih.gov While direct studies on the interaction of this compound with specific proteins and enzymes are lacking, its chemical structure suggests a high potential for such interactions, which could modulate the activity of various cellular proteins and enzymatic pathways. The European Food Safety Authority has evaluated its analog, 12-methyltridecanal, as a flavoring agent, indicating its interaction with sensory proteins. dtu.dk

Interacting MoleculeType of InteractionPotential Consequence
Proteins (general)Covalent adduct formation (with Cys, Lys, His)Altered protein structure and function
Enzymes (general)Covalent modificationInhibition or modulation of enzyme activity
Fatty Aldehyde Dehydrogenase (FALDH)Substrate binding and oxidationMetabolism and detoxification of the aldehyde
Sensory ProteinsBindingElicitation of flavor perception

Ecological Roles of Analogous Aldehydes in Inter-Species Chemical Communication

Aldehydes, a class of organic compounds characterized by a formyl group, are significant in various biological systems, acting as signaling molecules and contributing to aromas. creative-proteomics.comsigmaaldrich.com While direct research on the ecological roles of this compound is limited, studies on its analogous aldehydes, particularly long-chain and branched aldehydes, reveal their importance in chemical communication between different species. These interactions are prominent in food systems, where they are key aroma constituents, and in microbial ecosystems, where they function as signals.

Contributions to Characteristic Aromas in Food Systems (e.g., Beef, Cheese)

Long-chain aldehydes, including analogs of this compound, are crucial in defining the characteristic flavor profiles of various foods, notably cooked beef and ripened cheeses.

In beef, the analog 12-methyltridecanal has been identified as a key species-specific aroma compound. beefresearch.org It imparts a distinct tallowy, beef-like note and is formed from plasmalogens during the boiling of beef. nih.gov The concentration of 12-methyltridecanal has been found to be significantly higher in beef vegetable gravy compared to pork gravy, highlighting its role in the characteristic aroma of beef. Research suggests that the origin of this compound may be linked to microorganisms in the rumen of cattle, which synthesize it; the compound is then absorbed by the animal and incorporated into its tissues. chemicalbook.com The diet of the cattle can also influence the concentration of 12-methyltridecanal in the muscle phospholipids, with pasture feeding leading to higher levels compared to concentrate-based diets.

Table 1: Role of 12-Methyltridecanal in Food Aroma

Food SystemAssociated Aroma/FlavorKey FindingsReferences
BeefTallowy, beef-likeFormed from plasmalogens during cooking. Considered a beef-specific odorant. Concentration is higher in pasture-fed bulls. beefresearch.orgnih.gov
Gouda CheeseContributes to the aroma of highly ripened cheese.Newly identified odorant in cheese. Its concentration and flavor contribution increase with the maturation stage. tandfonline.comtandfonline.comnih.govnih.gov

Potential as semiochemicals or Metabolic Signals in Microbial Systems

Aldehydes are pivotal in the chemical language of microorganisms, acting as semiochemicals (information-carrying chemicals) that mediate interactions and as metabolic signals. Their high reactivity allows them to participate in a wide range of cellular processes and communication pathways. nih.govnih.gov

In microbial communities, aldehydes can function as agents in cell-to-cell communication, a process known as quorum sensing (QS). sciforum.net This mechanism allows bacteria to regulate gene expression in response to population density, controlling behaviors such as biofilm formation and virulence factor production. sciforum.net Studies have shown that certain plant-derived aldehydes, such as p-hydroxybenzaldehyde, vanillin, and syringaldehyde, can disrupt the Pseudomonas quinolone signal (PQS) system, a key QS pathway in the pathogenic bacterium Pseudomonas aeruginosa. sciforum.net By inhibiting this signaling system, these aldehydes can reduce biofilm formation and enhance the efficacy of antibiotics, suggesting a promising strategy for combating antimicrobial resistance. sciforum.net

Furthermore, aldehydes produced by microorganisms can act as semiochemicals in transkingdom interactions, for instance, between bacteria and insects. mdpi.com Gut bacteria play a central role in producing various semiochemicals through the breakdown of macromolecules. mdpi.com It is hypothesized that 12-methyltridecanal, a key aroma compound in beef, is synthesized by bacteria in the rumen of cattle. chemicalbook.com This microbial production is a clear example of how aldehydes can be metabolic signals originating from a microbial system that are then integrated into a host animal's biochemistry. In insects, aldehydes can serve as pheromones or attractants, mediating behaviors like mating and habitat selection. nih.govfrontiersin.org For example, bacteria such as Citrobacter freundii and Microbacterium foliorum produce 2,5-dimethylpyrazine, which acts as a pheromone in ants. mdpi.com While direct evidence for this compound is lacking, the established roles of analogous aldehydes underscore their potential to function as critical signals within and between microbial populations.

Table 2: Aldehydes as Microbial Signals

Aldehyde/AnalogMicrobial System/InteractionObserved Role/PotentialReferences
P-hydroxybenzaldehyde, Vanillin, SyringaldehydePseudomonas aeruginosaInhibit quorum sensing pathways, disrupting biofilm formation. sciforum.net
12-MethyltridecanalRumen microorganisms (in cattle)Synthesized by bacteria and incorporated into host tissues, acting as a metabolic signal precursor to a key food aroma compound. chemicalbook.com
General AldehydesBacteria-Insect InteractionsAct as semiochemicals (pheromones/attractants) produced by bacteria that influence insect behavior. nih.govmdpi.com

Computational Chemistry and Theoretical Modeling of 12 Hydroxy 12 Methyltridecanal

Quantum Chemical Calculations

Quantum chemical calculations are a fundamental tool for investigating the intrinsic properties of molecules. By solving the Schrödinger equation for a given molecular system, these methods can predict a wide range of chemical and physical characteristics. For 12-Hydroxy-12-methyltridecanal, these calculations offer a window into its electronic structure, reactivity, and spectroscopic signatures.

The electronic structure of this compound dictates its chemical reactivity. The molecule contains two key functional groups: a hydroxyl (-OH) group and an aldehyde (-CHO) group, attached to a long alkyl chain. nih.gov The aldehyde group features a carbonyl (C=O) double bond, where the electronegative oxygen atom creates a partial positive charge on the carbonyl carbon, making it susceptible to nucleophilic attack. nih.gov The hydroxyl group can act as a hydrogen bond donor, influencing the molecule's intermolecular interactions. nih.gov

Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to determine the distribution of electron density and identify the most reactive sites within the molecule. mdpi.commdpi.com For instance, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for predicting reactivity. The HOMO is typically associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity). In aldehydes, the aldehydic hydrogen is often a primary site for abstraction reactions. scispace.com

Table 1: Computed Properties of this compound

PropertyValueReference
Molecular FormulaC14H28O2 nih.gov
Molecular Weight228.37 g/mol nih.gov
XLogP3-AA3.9 nih.gov
Hydrogen Bond Donor Count1 nih.gov
Hydrogen Bond Acceptor Count2 nih.gov
Rotatable Bond Count11 nih.gov
Exact Mass228.208930132 Da nih.gov
Polar Surface Area37.3 Ų nih.gov

This data is computationally generated and provides a theoretical basis for understanding the molecule's properties.

Theoretical calculations are invaluable for predicting and interpreting spectroscopic data.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the chemical environment of atomic nuclei. Predicting NMR spectra involves calculating the chemical shifts of hydrogen (¹H) and carbon-¹³ (¹³C) atoms. youtube.com These predictions can aid in the structural elucidation of the molecule and its conformers.

IR Spectroscopy: Infrared (IR) spectroscopy measures the vibrations of molecular bonds. cheminfo.orgarxiv.org Theoretical frequency calculations can predict the positions and intensities of absorption bands in the IR spectrum. nih.gov For this compound, characteristic peaks would be expected for the O-H stretch of the alcohol, the C=O stretch of the aldehyde, and the C-H stretches of the alkyl chain. youtube.comnih.gov

Mass Spectrometry: Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments. libretexts.org Predicting mass spectral fragmentation patterns involves identifying the most likely bond cleavages upon ionization. raco.cat For aldehydes, common fragmentation pathways include α-cleavage (breaking the bond adjacent to the carbonyl group) and McLafferty rearrangement if a gamma-hydrogen is present. libretexts.org The presence of the hydroxyl group would also influence fragmentation, potentially leading to dehydration (loss of a water molecule). libretexts.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and intermolecular interactions over time. mdpi.com

MD simulations are a powerful tool for studying how this compound interacts with its environment.

Solvent Interactions: By simulating the molecule in a solvent box (e.g., water or a nonpolar solvent), the formation and dynamics of hydrogen bonds between the hydroxyl and aldehyde groups and solvent molecules can be investigated. mdpi.com The solubility and aggregation behavior can also be predicted from these simulations. drexel.edu

Interactions with Biomacromolecules: If this compound is studied in the context of biological systems, MD simulations can be used to model its interaction with proteins or lipid membranes. mdpi.com For example, simulations could explore how the molecule binds to a receptor pocket or partitions into a lipid bilayer, providing insights into its potential biological activity. The lack of a carbonyl oxygen at the sn-1 position, as seen in related plasmalogens, can affect the hydrophilicity of the headgroup and promote stronger intermolecular hydrogen bonding. researchgate.net

Structure-Activity Relationship (SAR) Modeling for Analogous Branched Aldehydes

Structure-Activity Relationship (SAR) models aim to correlate the chemical structure of a compound with its biological activity or a specific property. nih.govresearchgate.net While specific SAR studies on this compound are not widely available, general principles for branched aldehydes can be applied.

SAR models for aldehydes often consider factors such as:

Chain Length and Branching: The length and branching of the alkyl chain can influence properties like lipophilicity and steric hindrance, which in turn affect how the molecule interacts with biological targets. scispace.com

Position and Nature of Functional Groups: The location of the hydroxyl and aldehyde groups is critical. The reactivity of the aldehyde group can be modulated by the electronic effects of nearby substituents. mdpi.com

Stereochemistry: If chiral centers are present, the stereoisomers may exhibit different activities.

By comparing the properties of this compound with other branched aldehydes for which experimental data is available, it is possible to make qualitative predictions about its potential activities. For example, studies on other branched aldehydes have shown that the degree of branching can significantly impact reaction rate constants. scispace.com The presence of a methyl group at a key position can alter metabolic pathways and bioactivation. nih.gov

Predictive Models for Synthetic Yields and Reaction Pathways

The synthesis of complex molecules such as this compound, a long-chain fatty aldehyde, presents numerous challenges including the potential for multiple reaction pathways, low yields, and the formation of undesired byproducts. Computational chemistry and theoretical modeling have emerged as powerful tools to address these challenges, offering predictive insights into reaction mechanisms and yields before a synthesis is attempted in the laboratory. nih.gov These in silico methods allow for the rapid screening of various reaction conditions and catalysts, saving significant time and resources.

The core of predictive modeling in synthetic chemistry lies in the exploration of the potential energy surface (PES) of a reaction. By mapping out the energy landscape, chemists can identify the most likely pathways from reactants to products. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become instrumental in this field due to their balance of computational cost and accuracy. nih.govnrel.gov These calculations can determine the geometries and energies of reactants, intermediates, transition states, and products.

The prediction of synthetic yields is intrinsically linked to the kinetics and thermodynamics of the reaction pathways. The activation energy (the energy barrier that must be overcome for a reaction to occur) is a critical parameter derived from the energy of the transition state. According to Transition State Theory, a lower activation energy corresponds to a faster reaction rate. By comparing the activation energies of competing reaction pathways, it is possible to predict which product will be formed preferentially, thus providing a theoretical estimate of the reaction's selectivity and potential yield.

For a molecule like this compound, a key synthetic step could be the formation of the tertiary alcohol, for instance, via a Grignard reaction between a long-chain aldehyde ester and a methylmagnesium halide, followed by reduction. Computational models could be employed to investigate this transformation in detail. For example, different solvents or Lewis acid catalysts could be modeled to see how they affect the energy of the transition state. A lower predicted activation energy for a specific catalyst would suggest that it could lead to a higher yield of the desired product under milder conditions.

Furthermore, these models can elucidate complex reaction mechanisms. researchgate.net They can reveal the step-by-step process of bond breaking and formation, and identify short-lived intermediates that are difficult to detect experimentally. nrel.gov This detailed mechanistic understanding is invaluable for troubleshooting problematic reactions and for designing more efficient synthetic routes. For instance, if a model predicts a high-energy barrier for the desired reaction, it might suggest that an alternative synthetic strategy is necessary.

Below are illustrative data tables representing the type of information that would be generated from a computational study on the synthesis of this compound.

Table 1: Hypothetical DFT Calculation for a Key Synthetic Step

This table illustrates a hypothetical comparison of different catalytic conditions for a key step in the synthesis of this compound. The predicted yield is correlated with the calculated activation energy.

Catalyst SystemCalculated Activation Energy (ΔG‡) (kcal/mol)Calculated Reaction Energy (ΔG_rxn) (kcal/mol)Predicted Selectivity for this compound (%)
Uncatalyzed35.2-15.8< 5
Catalyst A (e.g., ZnCl₂)24.5-16.175
Catalyst B (e.g., CeCl₃)21.8-15.992
Catalyst C (e.g., Sc(OTf)₃)26.1-15.568

Table 2: Hypothetical Reaction Pathway Analysis

This table shows the calculated relative energies for the species along a proposed reaction pathway for the formation of this compound, as determined by theoretical modeling.

SpeciesDescriptionCalculated Relative Energy (kcal/mol)
ReactantsStarting Aldehyde Ester + Grignard Reagent0.0
Intermediate 1Coordination Complex-5.4
Transition State 1 (TS1)C-C Bond Formation+21.8
Intermediate 2Alkoxide Product-25.3
Transition State 2 (TS2)Protonolysis+12.1
ProductThis compound-15.9

These predictive models provide a rational basis for designing and optimizing synthetic routes. rsc.org By computationally screening potential pathways and conditions, chemists can focus their experimental efforts on the most promising approaches, thereby accelerating the development of efficient syntheses for complex target molecules like this compound.

Future Research Directions and Emerging Applications of 12 Hydroxy 12 Methyltridecanal

Design and Development of Highly Efficient and Selective Synthetic Routes

The creation of long-chain hydroxylated aldehydes like 12-Hydroxy-12-methyltridecanal requires synthetic methods that can control regioselectivity and chemoselectivity. Current approaches for synthesizing related structures often involve multiple steps, such as Grignard reactions followed by controlled oxidation. tandfonline.comtandfonline.com Future research will likely focus on developing more direct and efficient catalytic routes.

Key areas of investigation include:

Selective Oxidation: Developing catalysts for the selective terminal oxidation of long-chain methyl-branched alkanes that also possess a hydroxylatable tertiary carbon. This remains a significant challenge in organic synthesis.

Hydroformylation of Unsaturated Alcohols: A promising strategy involves the hydroformylation of a corresponding unsaturated alcohol. This would require a catalyst that selectively adds a formyl group to the terminal position of the alkene without reacting with the hydroxyl group.

The table below summarizes potential synthetic strategies applicable to the synthesis of this compound and related compounds.

Synthetic Strategy Key Reagents/Catalysts Description Potential Advantages/Challenges
Grignard Reaction & Oxidation Grignard reagents (e.g., isobutylmagnesium bromide), ω-bromo-α-alkanols, Oxidizing agents (PCC, TEMPO/NaOCl)A multi-step process involving the formation of a carbon-carbon bond to create the branched structure, followed by oxidation of a primary alcohol to an aldehyde. tandfonline.comresearchgate.netAdvantage: Well-established and reliable. Challenge: Multi-step, requires protection of functional groups.
Alkyne Hydration Alkynes, Water, Acid/Metal catalystsThe anti-Markovnikov addition of a hydroxyl group to a terminal alkyne can yield an aldehyde after tautomerization. libretexts.orgAdvantage: Can directly form the aldehyde. Challenge: Requires a suitable alkyne precursor and control over regioselectivity.
Alkene Ozonolysis Alkenes, Ozone (O3), Reductive workup (e.g., Zn, DMS)Cleavage of a carbon-carbon double bond to form two carbonyl compounds. A strategically placed double bond can yield an aldehyde. libretexts.orgAdvantage: High-yielding and reliable. Challenge: Requires a specific alkene precursor; sensitive functional groups may not be tolerated.
Ester/Acid Chloride Reduction Esters, Acid Chlorides, Reducing agents (e.g., DIBAL-H, LiAlH(OtBu)3)Partial reduction of a carboxylic acid derivative to the aldehyde oxidation state. libretexts.orgAdvantage: Good control over the reduction. Challenge: Requires preparation of the carboxylic acid derivative first.

Elucidation of Novel Biosynthetic Pathways and Enzymes for Hydroxylated Aldehydes

Nature has evolved a vast array of enzymes capable of performing highly specific chemical transformations. Future research will focus on discovering and engineering enzymes and pathways for the sustainable production of hydroxylated aldehydes. This bio-based approach offers an environmentally friendly alternative to traditional chemical synthesis. mdpi.com

Promising enzymatic classes for investigation include:

Cytochrome P450 Monooxygenases (P450s): These enzymes are known for their ability to hydroxylate a wide variety of substrates, including unactivated C-H bonds in aliphatic chains. pnas.org Engineering P450s for regioselective hydroxylation at specific positions on a long-chain aldehyde or its precursor is a key research goal.

α-Dioxygenases (α-DOXs): These enzymes catalyze the oxidation of fatty acids to produce aldehydes that are one carbon shorter. nih.gov Investigating their substrate scope could reveal activities on branched-chain or functionalized fatty acids, providing a direct route to complex aldehydes.

Carboxylic Acid Reductases (CARs): CARs selectively reduce carboxylic acids to aldehydes. researchgate.netnih.gov A biosynthetic pathway could be engineered where a hydroxylated fatty acid is first produced and then converted to the target aldehyde by a CAR enzyme. lookchem.com

Aldolases: These enzymes catalyze C-C bond formation and are instrumental in the biocatalytic synthesis of hydroxylated compounds. nih.gov

Enzyme Class Reaction Catalyzed Potential Role in Biosynthesis Example/Reference
Cytochrome P450s C-H bond hydroxylationIntroduction of the hydroxyl group at the C12 position of a tridecanal (B79276) or related precursor.Coniferyl aldehyde 5-hydroxylase (CAld5H) hydroxylates an aldehyde substrate. pnas.org
α-Dioxygenases (α-DOXs) Fatty Acid → (n-1) AldehydeConversion of a C15 methyl-branched fatty acid into a C14 aldehyde.α-DOXs are used to produce fatty aldehydes from fatty acids. nih.gov
Carboxylic Acid Reductases (CARs) Carboxylic Acid → AldehydeReduction of 12-hydroxy-12-methyltridecanoic acid to the target aldehyde.Recombinant CAR used to reduce 12-methyltridecanoic acid to 12-methyltridecanal (B128148). researchgate.netlookchem.com
Alcohol Dehydrogenases (ADHs) Alcohol ↔ AldehydeOxidation of a primary alcohol precursor (12-hydroxy-12-methyltridecan-1-ol) to the aldehyde.ADHs are widely used for the synthesis of aldehydes from alcohols. mdpi.com

Exploration of Environmental Fate and Degradation Pathways in Ecosystems

Aldehydes are reactive molecules that can enter ecosystems from both natural and anthropogenic sources. mdpi.comnih.gov Understanding the environmental fate of this compound is crucial for assessing its potential impact and persistence. Its bifunctionality may lead to unique degradation pathways compared to simple alkanals.

Future research should investigate:

Biodegradation: Identifying microorganisms (bacteria, fungi) capable of metabolizing the compound. The long alkyl chain suggests susceptibility to beta-oxidation, while the aldehyde and alcohol groups offer sites for enzymatic attack by dehydrogenases.

Photochemical Degradation: Studying the compound's reactivity with atmospheric oxidants like hydroxyl radicals (•OH). Aldehydes are known to contribute to the formation of photochemical smog. researchgate.net

Abiotic Hydrolysis and Oxidation: Assessing the stability of the compound in aquatic environments under various pH and redox conditions. The aldehyde group is susceptible to oxidation to a carboxylic acid.

Toxicity and Bioaccumulation: While outside the scope of this article, initial ecotoxicological studies would be a necessary component of a full environmental assessment, as aldehydes can be toxic to aquatic life and other organisms. researchgate.netacs.org Long-chain aldehydes have been identified as rare but potentially useful environmental proxies in sediments. scirp.org

Investigation of Undiscovered Biological Roles in Non-Model Organisms and Cell-Free Systems

While no specific biological role for this compound has been documented, the related compound 12-methyltridecanal has been identified as a lipid oxidation product and a naturally occurring compound in beef and cheese, arising from the breakdown of plasmalogens by rumen microorganisms. foodb.cabiosynth.com This suggests that hydroxylated analogs could also exist as metabolic intermediates or signaling molecules.

Future research avenues include:

Metabolomics Screening: Using advanced mass spectrometry techniques to screen for this compound and related metabolites in microorganisms from unique environments (e.g., extremophiles, symbiotic bacteria) or in cell-free systems simulating oxidative stress.

Lipid Peroxidation Studies: Investigating whether this compound is formed during the oxidative degradation of specific branched-chain lipids, potentially serving as a biomarker for certain metabolic states or diseases.

Cell-Free Receptor Binding Assays: Using cell-free systems to screen for potential interactions with nuclear receptors or other signaling proteins that are known to bind to lipophilic molecules.

Development of Research Probes and Chemical Tools based on this compound Structure

The aldehyde functional group is a versatile chemical handle for bioorthogonal chemistry and the development of molecular probes. Its ability to react selectively with specific functional groups, such as hydrazines or aminothiols, makes it an ideal anchor for designing chemical tools. nih.govrsc.org

Future developments could include:

Fluorescent Probes: Attaching a fluorophore to the this compound backbone. The long lipophilic chain could be used to target the probe to cellular membranes. The aldehyde would serve as a reactive site for "turn-on" fluorescence upon reaction with a specific biological analyte. rsc.orgmdpi.com

Affinity-Based Probes: Immobilizing the molecule onto a solid support (e.g., beads) to create an affinity matrix for capturing and identifying proteins that may bind to or metabolize long-chain hydroxylated aldehydes.

Derivatization Reagents: Using the molecule's unique structure to create novel derivatization agents for the sensitive detection of other molecules in complex samples via liquid chromatography-mass spectrometry (LC-MS). rsc.org

Probe Design Strategy Reactive Group Mechanism Potential Application
"Turn-On" Fluorescence AldehydeReaction with a non-fluorescent aminothiophenol or hydrazine (B178648) to form a highly fluorescent product. rsc.orgReal-time monitoring of aldehyde-reactive species in living cells or organoids.
Imine/Oxime Ligation AldehydeCovalent bond formation with aminooxy- or hydrazine-tagged molecules (e.g., proteins, fluorophores). acs.orgCovalent labeling of biomolecules; surface functionalization.
Membrane Intercalation Long Aliphatic ChainThe C13 chain can insert into lipid bilayers.Targeting probes to cellular membranes to study membrane-associated processes.

Integration into Advanced Materials Science or Industrial Chemical Processes

Excluding its potential use in flavors and fragrances, the dual functionality of this compound opens doors for its use as a monomer or chemical intermediate in materials science and industrial synthesis.

Potential future applications include:

Polymer Synthesis: The hydroxyl and aldehyde groups offer two distinct points for polymerization. For example, the hydroxyl group could be used in polyester (B1180765) synthesis, while the aldehyde could be converted to other functional groups (e.g., an amine via reductive amination) to create novel polyamides or polyurethanes.

Surfactant Production: Reduction of the aldehyde to a primary alcohol would yield a long-chain diol (12-methyltridecane-1,12-diol). Such diols are valuable precursors for creating specialized non-ionic or anionic surfactants and emulsifiers with unique properties conferred by the mid-chain methyl branch. researchgate.net

Specialty Lubricants and Plasticizers: Esterification of the hydroxyl group and conversion of the aldehyde group could lead to the synthesis of complex esters with potential applications as high-performance lubricants or biodegradable plasticizers.

Q & A

Q. What experimental designs are optimal for studying the compound’s interactions with biological membranes or enzymes?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. For membrane interactions, employ fluorescence anisotropy with labeled lipid bilayers. Complement with molecular dynamics (MD) simulations to visualize interaction dynamics .

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